molecular formula C7H9NO2 B1646693 2(1H)-Pyridinone, 3-methoxy-6-methyl-

2(1H)-Pyridinone, 3-methoxy-6-methyl-

Cat. No.: B1646693
M. Wt: 139.15 g/mol
InChI Key: LDWKAKXKSXBDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-methyl-2(1H)-pyridinone is a substituted pyridinone derivative characterized by a methoxy group at position 3 and a methyl group at position 6 on the pyridinone ring. Pyridinones are lactam tautomers of pyridones, exhibiting unique electronic and steric properties due to their keto-enol tautomerism. Substitutions on the pyridinone scaffold significantly influence reactivity, solubility, and biological activity, making comparative analysis critical for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-methoxy-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(10-2)7(9)8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

LDWKAKXKSXBDCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1)OC

Canonical SMILES

CC1=CC=C(C(=O)N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-methoxy-6-methyl-2(1H)-pyridinone, highlighting differences in substituents, molecular properties, and experimental findings:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
6-Methyl-2(1H)-pyridinone 6-methyl C₆H₇NO 109.1259 Exhibits lactam-lactim tautomerism; used as a precursor in heterocyclic synthesis.
3-Acetyl-4-hydroxy-6-methyl-2(1H)-pyridinone 3-acetyl, 4-hydroxy, 6-methyl C₈H₉NO₃ 167.16 Demonstrates fluorescence properties; potential pharmacological activity.
4-Hydroxy-6-methyl-2(1H)-pyridinone 4-hydroxy, 6-methyl C₆H₇NO₂ 125.13 Studied for tautomeric stability; low fluorescence quantum yield (Φf ≈ 0.006).
5-Ethyl-6-methyl-3-[(1-naphthalenylmethyl)amino]-2(1H)-pyridinone 5-ethyl, 6-methyl, 3-amino C₂₀H₂₂N₂O 310.41 Bioactive derivative with applications in kinase inhibition; CAS 143708-15-0.
2-Methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine 2-methoxy, fused pyrano-pyrimidine C₈H₁₀N₂O₂ 166.18 Non-pyridinone analog; used in synthetic intermediates for antiviral agents.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., 3-methoxy in the target compound) enhance electron-donating effects compared to hydroxyl groups, reducing hydrogen-bonding capacity and increasing lipophilicity. For example, 4-hydroxy-6-methyl-2(1H)-pyridinone has a lower fluorescence quantum yield (Φf ≈ 0.006) in alcohol mixtures compared to amino-substituted derivatives .
  • Methyl and Acetyl Groups : Methyl groups (e.g., 6-methyl) improve steric bulk and metabolic stability, while acetyl groups (e.g., 3-acetyl) introduce electron-withdrawing effects, altering electronic transitions and fluorescence behavior .

Tautomerism and Fluorescence

  • Lactam-Lactim Tautomerism: Pyridinones exhibit equilibrium between lactam (keto) and lactim (enol) forms. Substituents like methoxy or amino groups stabilize specific tautomers. For instance, 5-amino-1-methyl-2(1H)-pyridinone shows a high Φf of 0.42 in acetonitrile, whereas 6-methyl-2(1H)-pyridinone lacks significant fluorescence due to tautomeric instability .
  • Comparison with Methoxypyridines: 2-Methoxypyridine derivatives (e.g., 2-methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine) lack the lactam ring but share similar electronic profiles, often serving as precursors in heterocyclic synthesis .

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